REACTION_CXSMILES
|
C[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].S(=O)(=O)(O)O.[CH3:17]O>>[C:3]1([CH3:11])[CH:4]=[CH:5][CH:6]=[C:7]([C:8]([O:10][CH3:17])=[O:9])[CH:2]=1
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C(=O)O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L reaction flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled to an ambient temperature
|
Type
|
CUSTOM
|
Details
|
the acid was quenched with a two molar equivalent of sodium acetate
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled out of the flask
|
Type
|
WASH
|
Details
|
the mixture was washed with 1 L brine
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
17 (± 3) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |